N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide
Description
This compound is a structurally complex molecule featuring a pyrrolidine ring substituted with a 4-methoxybenzenesulfonyl group, linked via a methylene bridge to an ethanediamide (oxalamide) core. The ethanediamide moiety is further functionalized with a 3-phenylpropyl chain. The 4-methoxybenzenesulfonyl group may enhance solubility and metabolic stability compared to non-sulfonylated analogs, while the phenylpropyl chain likely contributes to lipophilicity and membrane permeability .
Properties
IUPAC Name |
N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-31-20-11-13-21(14-12-20)32(29,30)26-16-6-10-19(26)17-25-23(28)22(27)24-15-5-9-18-7-3-2-4-8-18/h2-4,7-8,11-14,19H,5-6,9-10,15-17H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSZHOLQDCMYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide typically involves multiple steps, including the formation of the pyrrolidine ring, sulfonylation, and subsequent coupling with the phenylpropyl chain. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Key Observations:
Sulfonamide vs. Benzamide/Cyanomethoxy Groups: The target compound’s sulfonamide group (electron-withdrawing) may confer stronger hydrogen-bonding interactions compared to benzamide derivatives in , which rely on alkoxy substituents (e.g., methoxy, ethoxy) for electronic modulation .
Ethanediamide vs.
Pyrrolidine Flexibility : The pyrrolidine ring in the target compound and ’s imidazo-pyrazine derivative both provide conformational flexibility, which is critical for target engagement in enzyme-binding pockets .
Physicochemical and Pharmacokinetic Properties
- Solubility: The 4-methoxybenzenesulfonyl group likely improves aqueous solubility compared to non-sulfonylated analogs (e.g., ’s alkoxybenzamides) but may reduce it relative to ’s chromenone-containing compound, which has polar carbonyl groups .
- Lipophilicity : The phenylpropyl chain increases logP compared to ’s shorter-chain derivatives, suggesting better membrane permeability but higher metabolic clearance risk.
- Stability : The ethanediamide linkage may exhibit higher hydrolytic stability than esters or carbamates but lower than ’s imidazo-pyrazine benzamide, which is formulated as a stable solid .
Biological Activity
N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its biochemical properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of this compound is with a molecular weight of 431.5 g/mol. The structure features a pyrrolidine ring, a methoxybenzenesulfonyl group, and an ethanediamide linkage, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O5S |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 896285-91-9 |
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The pyrrolidine ring can bind to protein receptors, potentially altering their activity.
- Gene Expression : Changes in gene expression may occur due to the compound's binding to nuclear receptors.
Biological Studies
Recent studies have explored the compound's efficacy in various biological models:
- Anti-inflammatory Activity : Research indicates that derivatives of similar compounds exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Study on Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of related compounds, it was found that this compound significantly reduced pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating autoimmune diseases.
Anticancer Activity Evaluation
Another study focused on the anticancer activity of similar pyrrolidine derivatives showed promising results in inhibiting tumor growth in xenograft models. The mechanism was linked to the modulation of apoptotic pathways and cell cycle regulators.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Functionalization of pyrrolidine with 4-methoxybenzenesulfonyl groups via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., DMF) and coupling agents like EDC/HOBt .
- Step 2 : Introduction of the ethanediamide bridge through amidation, optimized at controlled temperatures (0–25°C) to avoid side reactions. Chromatographic techniques (e.g., HPLC) are critical for monitoring intermediate purity .
- Key Challenges : Competing side reactions (e.g., over-sulfonylation) necessitate precise stoichiometric control .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm regioselectivity of sulfonylation (e.g., H/C NMR for pyrrolidine ring protons and sulfonyl group signals) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H] ion detection) .
- Chromatography : Reverse-phase HPLC with UV detection (λmax ~255 nm) to assess purity ≥95% .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological interactions?
- Methodological Answer :
- Quantum Chemical Calculations : Optimize reaction pathways using density functional theory (DFT) to predict sulfonyl group reactivity and steric effects .
- Molecular Docking : Simulate binding affinity with biological targets (e.g., enzymes or receptors) using software like AutoDock. Focus on the ethanediamide moiety’s hydrogen-bonding potential .
- Data Contradictions : Discrepancies between computational predictions and experimental IC values may arise due to solvent effects or conformational flexibility .
Q. What strategies optimize in vitro assays for evaluating the compound’s pharmacological activity?
- Methodological Answer :
- Assay Design : Use cell lines (e.g., HEK293 or cancer models) to test inhibition of kinases or GPCRs, with DMSO as a vehicle (≤0.1% v/v to avoid cytotoxicity) .
- Dose-Response Curves : Employ nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC. Include positive controls (e.g., known inhibitors) to validate assay conditions .
- Critical Consideration : Batch-to-batch variability in compound purity (e.g., residual solvents) can skew results; verify via LC-MS .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- Methodological Answer :
- Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via UPLC-MS over 72 hours .
- Storage Recommendations : Store as a lyophilized solid at -20°C in argon-purged vials to prevent hydrolysis of the sulfonyl group .
- Contradictory Evidence : Some analogs show unexpected stability in acidic conditions due to intramolecular H-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
